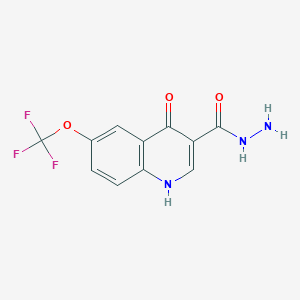
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the trifluoromethoxy group in the compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyquinoline-3-carboxylic acid.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethoxy reagent.
Formation of Carbohydrazide: The final step involves the conversion of the carboxylic acid group to a carbohydrazide group using hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Pathways Involved: The compound affects cellular pathways related to cell growth, apoptosis, and signal transduction, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 6-Trifluoromethoxy-3-indazolecarboxylic acid
Uniqueness
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide stands out due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity. This makes it more effective in various applications compared to its similar counterparts.
Eigenschaften
Molekularformel |
C11H8F3N3O3 |
|---|---|
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-5-1-2-8-6(3-5)9(18)7(4-16-8)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
LTFZMHLEYVWEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
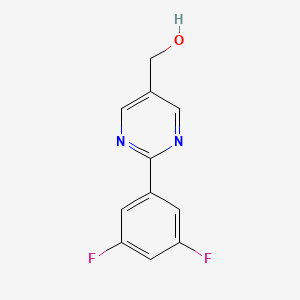
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

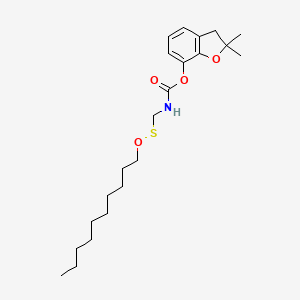
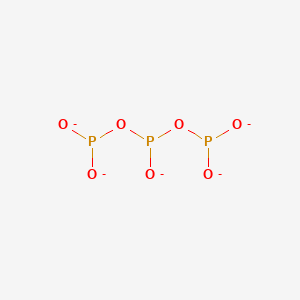
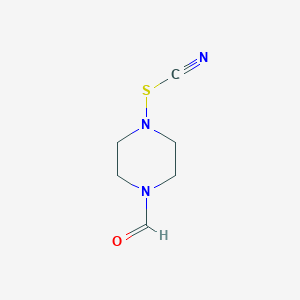
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)


![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)


